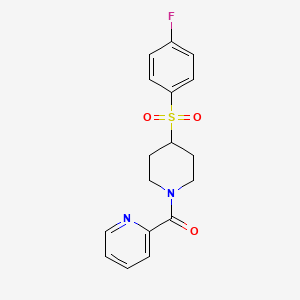

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone” is a chemical compound that has been studied for its potential use in medical applications . It has been identified as a potential 5-HT2A antagonist for SPECT brain imaging .

Synthesis Analysis

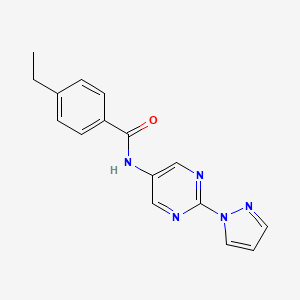

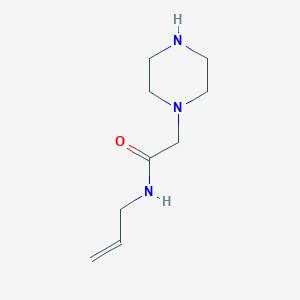

The synthesis of this compound involves the radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, the synthesis of its precursor, (4-fluorophenyl){1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone . The precursor was synthesized with a total yield of 40% .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidin-1-yl group attached to a pyridin-2-yl methanone group . The fluorophenyl group is sulfonylated and attached to the piperidin-1-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a halogen exchange reaction . The precursor was synthesized with a total yield of 40% .Physical and Chemical Properties Analysis

The compound has a molecular weight of 207.24 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 20.3 Ų .Applications De Recherche Scientifique

Novel Derivatives and Receptor Agonists

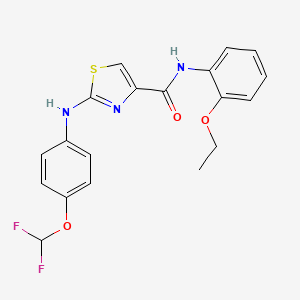

Research has developed novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Incorporating a fluorine atom into the beta-position of the amino function in the side chain resulted in analogs with enhanced and long-lasting 5-HT1A agonist activity, highlighting the potential of these compounds in antidepressant therapy (Vacher et al., 1999).

Antimicrobial Activity

A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting these compounds as potential candidates for further antimicrobial research (Mallesha & Mohana, 2014).

Analgesia in Chronic Pain and Neuropathy

The selective 5-HT1A receptor agonist demonstrated long-term analgesia in rodent models of chronic nociceptive and neuropathic pain and preempted allodynia following spinal cord injury. This underscores the therapeutic potential of such compounds in treating pathological pain conditions (Colpaert et al., 2004).

Synthetic Methodology

Research into the enantioselective cycloaddition of cyclic N-sulfimines and acyclic enones or ynones has provided a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, showcasing advanced synthetic methods for constructing complex molecules (Liu et al., 2013).

Chemical Structure and Activity Analysis

The synthesis and structural exploration of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone demonstrated antiproliferative activity. This compound's structure was thoroughly characterized, indicating its potential in drug development (Prasad et al., 2018).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activities .

Orientations Futures

The compound has shown potential for use in SPECT brain imaging . Future research could focus on further evaluating its in vivo performance, including regional brain biodistribution and displacement studies . Other potential applications could also be explored based on its chemical properties and mechanism of action.

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-13-4-6-14(7-5-13)24(22,23)15-8-11-20(12-9-15)17(21)16-3-1-2-10-19-16/h1-7,10,15H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNUUGFDXBZETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)

![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)

![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)